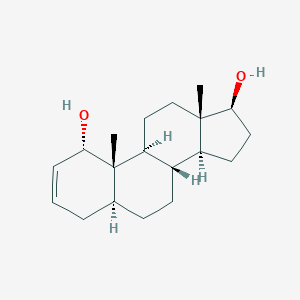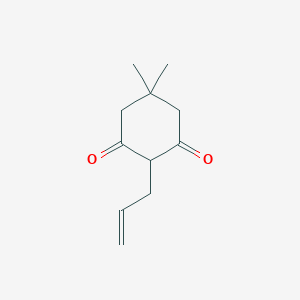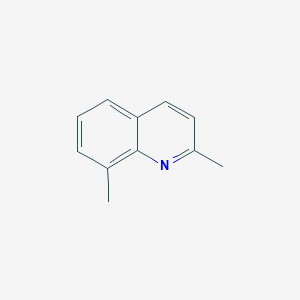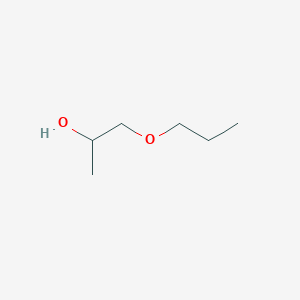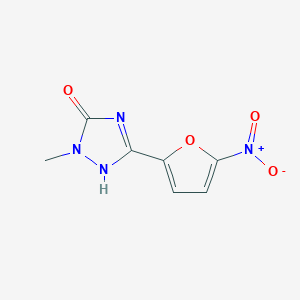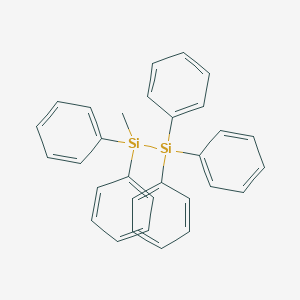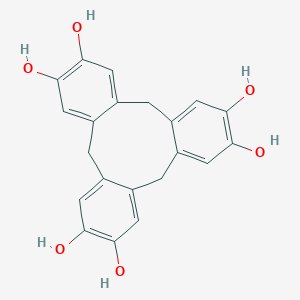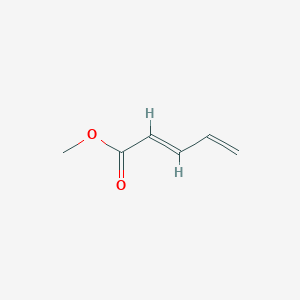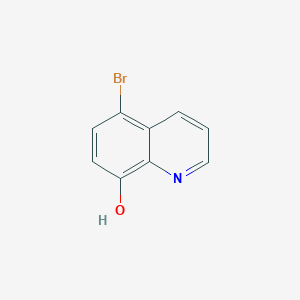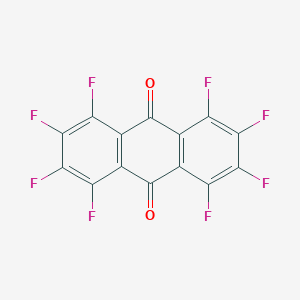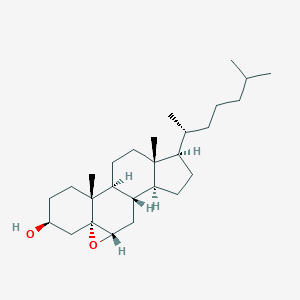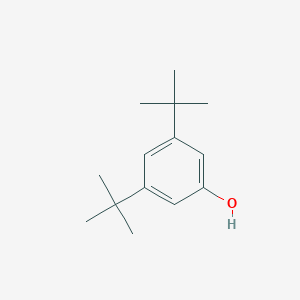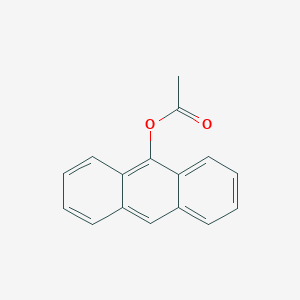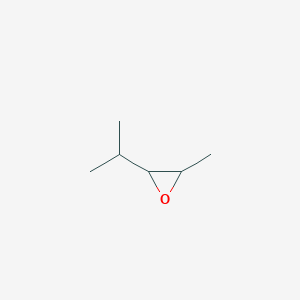
Oxirane, 2-methyl-3-(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxirane, 2-methyl-3-(1-methylethyl)-, also known as isobutylidene cyclopropane, is a cyclic organic compound with the molecular formula C7H12O. This compound is widely used in scientific research due to its unique chemical properties, which make it an effective tool for studying various biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of oxirane, 2-methyl-3-(1-methylethyl)- is not fully understood, but it is believed to act as a reactive intermediate in various chemical reactions. It is also believed to interact with various enzymes and proteins in the body, which can lead to changes in biochemical and physiological processes.
Biochemische Und Physiologische Effekte
Oxirane, 2-methyl-3-(1-methylethyl)- has been shown to have a variety of biochemical and physiological effects. It has been shown to be a potent inhibitor of various enzymes, including cholinesterase, acetylcholinesterase, and butyrylcholinesterase. It has also been shown to have antifungal and antibacterial properties, and to have an effect on the central nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
Oxirane, 2-methyl-3-(1-methylethyl)- has several advantages for use in lab experiments. It is a stable and easily synthesized compound, and it has a wide range of applications in organic synthesis and biochemical research. However, it also has some limitations, including its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are many potential future directions for research on oxirane, 2-methyl-3-(1-methylethyl)-. One area of research could focus on its potential as a therapeutic agent for various diseases, including Alzheimer's disease and cancer. Another area of research could focus on its use as a tool for studying various biochemical and physiological processes, including enzyme inhibition and protein interactions. Additionally, research could focus on developing new synthesis methods for oxirane, 2-methyl-3-(1-methylethyl)- and other related compounds.
Synthesemethoden
Oxirane, 2-methyl-3-(1-methylethyl)- can be synthesized using a variety of methods, including the reaction of isobutylene with formaldehyde in the presence of a catalyst, the reaction of isobutylene with acetaldehyde in the presence of a catalyst, and the reaction of isobutylene with acetic acid in the presence of a catalyst. The most commonly used method is the reaction of isobutylene with formaldehyde, which yields a high purity product.
Wissenschaftliche Forschungsanwendungen
Oxirane, 2-methyl-3-(1-methylethyl)- is widely used in scientific research due to its unique chemical properties. It is commonly used as a reagent in organic synthesis reactions, as well as a starting material for the synthesis of other compounds. It is also used as a solvent in various chemical reactions, and as a stabilizer in the production of plastics and other materials.
Eigenschaften
CAS-Nummer |
1192-31-0 |
|---|---|
Produktname |
Oxirane, 2-methyl-3-(1-methylethyl)- |
Molekularformel |
C6H12O |
Molekulargewicht |
100.16 g/mol |
IUPAC-Name |
2-methyl-3-propan-2-yloxirane |
InChI |
InChI=1S/C6H12O/c1-4(2)6-5(3)7-6/h4-6H,1-3H3 |
InChI-Schlüssel |
AYTCGOOJNRZGBU-UHFFFAOYSA-N |
SMILES |
CC1C(O1)C(C)C |
Kanonische SMILES |
CC1C(O1)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



